molecular formula C19H19N7O3 B2643737 2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1171939-97-1

2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2643737
CAS RN: 1171939-97-1
M. Wt: 393.407
InChI Key: VCKVTMKIFYEDQH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in various fields .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s chemical properties like its acidity or basicity, reactivity with other substances, and stability would also be studied .

Scientific Research Applications

Anticancer Applications
A study by Al-Sanea et al. (2020) explored the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including compounds structurally similar to the one of interest. These compounds were tested for their anticancer activity on 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition against eight cancer cell lines. This highlights the potential of these compounds in cancer treatment research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, Abdelgawad, 2020).

Radioligand Applications for PET Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), derived from a series including compounds like the one of interest. This work underlines the importance of such compounds in developing diagnostic tools for neuroinflammation and other brain disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).

Antimicrobial Applications
Research by Hossan et al. (2012) into pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material related to the chemical of interest found that many of these compounds exhibited good antibacterial and antifungal activities. This indicates potential applications of these compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, Amr, 2012).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it undergoes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include developing new synthetic routes, finding new applications, or studying the compound’s properties in more detail .

properties

IUPAC Name

2-methoxy-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-11-4-6-13(7-5-11)25-17-14(9-20-25)18(28)23-19(22-17)26-15(8-12(2)24-26)21-16(27)10-29-3/h4-9H,10H2,1-3H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKVTMKIFYEDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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